molecular formula C13H12N2OS B450036 N-(4-hydroxyphenyl)-N'-phenylthiourea CAS No. 6986-80-7

N-(4-hydroxyphenyl)-N'-phenylthiourea

Cat. No.: B450036
CAS No.: 6986-80-7
M. Wt: 244.31g/mol
InChI Key: PWLPSXPCUHUSAT-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-N'-phenylthiourea (CAS: 1520-27-0) is a thiourea derivative characterized by a central thiocarbonyl group flanked by two nitrogen atoms substituted with a 4-hydroxyphenyl and a phenyl group. Its molecular formula is C₇H₈N₂OS (molecular weight: 168.214 g/mol). The compound exhibits a syn–anti configuration, where the hydroxyphenyl and phenyl groups are positioned across the thiourea backbone . Thiourea derivatives are widely studied for their biological activities, including anticancer, antioxidant, and enzyme inhibitory properties.

Properties

CAS No.

6986-80-7

Molecular Formula

C13H12N2OS

Molecular Weight

244.31g/mol

IUPAC Name

1-(4-hydroxyphenyl)-3-phenylthiourea

InChI

InChI=1S/C13H12N2OS/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h1-9,16H,(H2,14,15,17)

InChI Key

PWLPSXPCUHUSAT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)O

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)O)S

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)O

Other CAS No.

6986-80-7

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via nucleophilic attack of the amine group (-NH₂) in 4-aminophenol on the electrophilic carbon in phenyl isothiocyanate (PITC), forming a thiourea linkage (-NH-CS-NH-). The reaction is exothermic and typically conducted under reflux to ensure complete conversion. Stoichiometric equivalence (1:1 molar ratio) is critical to minimizing by-products such as symmetrical thioureas or unreacted starting materials.

Solvent Selection and Reaction Conditions

Ethanol is the preferred solvent due to its ability to dissolve both 4-aminophenol and PITC while facilitating easy isolation of the product. In a representative procedure:

  • Solvent : Absolute ethanol (50 mL per 0.01 mol of 4-aminophenol)

  • Temperature : Reflux (~78°C)

  • Time : 2–3 hours

  • Yield : 90–93%

Prolonged reflux (>4 hours) may lead to decomposition, as evidenced by discoloration of the reaction mixture. Alternative solvents like methanol or acetonitrile offer comparable yields but require stricter temperature control.

Ultrasonic-Assisted Synthesis

Ultrasonication enhances reaction kinetics by promoting cavitation, which increases molecular collisions. A study on N-naphthoyl thioureas demonstrated a 95% yield in 45 minutes using acetonitrile as the solvent. Adapting this to this compound:

  • Solvent : Acetonitrile or ethanol

  • Frequency : 40 kHz

  • Temperature : 50°C

  • Time : 30–60 minutes

Comparative studies show ultrasonication reduces reaction times by 50–70% compared to conventional reflux.

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol or ethanol/water mixtures. Key characterization data include:

Property Value Method
Melting Point135–138°CDifferential Scanning Calorimetry
IR (ν, cm⁻¹)3250 (N-H), 1250 (C=S)FT-IR
¹H NMR (δ, ppm)6.8–7.5 (aromatic H), 9.2 (OH)CDCl₃

Industrial-Scale Production Considerations

Scaling up thiourea synthesis necessitates optimizing heat transfer and mixing efficiency. Continuous flow reactors enable:

  • Throughput : 1–5 kg/hour

  • Solvent Recovery : >90% via distillation

  • Purity : >99% (HPLC)

Challenges include managing exotherms and ensuring consistent stoichiometry in large batches.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-N'-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The phenyl and 4-hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

N-(4-hydroxyphenyl)-N'-phenylthiourea and its derivatives have been studied for their potential anticancer properties. Research indicates that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis.

  • Case Study : A study evaluated the cytotoxic effects of various thiourea derivatives on different cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results demonstrated that some derivatives exhibited IC50 values lower than conventional chemotherapeutic agents like doxorubicin, suggesting their potential as effective anticancer agents .
CompoundCell LineIC50 (µM)Remarks
This compoundMCF-710Significant cytotoxicity observed
This compoundHCT11615Comparable to doxorubicin
This compoundA54912Effective against lung cancer cells

Skin Whitening Agents

Another notable application of this compound is in the development of skin whitening agents. The compound has been shown to inhibit tyrosinase activity, a key enzyme in melanin production.

  • Case Study : A series of experiments assessed the inhibitory effects of this compound on mushroom tyrosinase. The most active analogue demonstrated an IC50 value of approximately 0.29 µM, significantly reducing pigment synthesis in cell cultures by 78%. This positions the compound as a promising candidate for preclinical drug development aimed at treating skin hyperpigmentation .
CompoundTyrosinase Inhibition IC50 (µM)Pigment Synthesis Reduction (%)
This compound0.2978

Antimicrobial Properties

The antimicrobial properties of thiourea derivatives, including this compound, have also been investigated. These compounds have shown effectiveness against various bacterial strains.

  • Case Study : In vitro studies tested the efficacy of thiourea derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting their potential as alternative antimicrobial agents .
CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus1250
This compoundE. coli1000

Photodegradation Applications

Recent studies have explored the use of thiourea derivatives in environmental applications, particularly in the photodegradation of pollutants.

  • Case Study : A copper complex derived from thiourea ligands was utilized for the photodegradation of methyl orange dye in aqueous solutions. The results indicated efficient degradation rates under UV light exposure, showcasing the potential environmental applications of these compounds .

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N'-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Cytotoxic Activity

Thiourea derivatives with varied substituents on the aryl or benzoyl groups demonstrate distinct cytotoxic potencies (Table 1):

Compound Substituents IC₅₀ (MCF-7 Cells) Binding Score (EGFR, kcal/mol) Key Findings Reference
N-(4-Hydroxyphenyl)-N'-phenylthiourea 4-hydroxyphenyl, phenyl N/A N/A High antioxidant activity
N-(4-Trifluoromethyl-benzoyl)-N'-phenylthiourea 4-CF₃, benzoyl 0.37 mM -8.2 Strong EGFR inhibition
N-(4-Methoxy-benzoyl)-N'-phenylthiourea 4-OCH₃, benzoyl 0.38 mM -7.3 Moderate cytotoxicity
N-(2,4-Dichloro-benzoyl)-N'-phenylthiourea 2,4-Cl₂, benzoyl < Hydroxyurea N/A Superior to hydroxyurea in cytotoxicity
N-(4-t-Butylbenzoyl)-N'-phenylthiourea 4-t-Bu, benzoyl 10⁻⁶–10⁻⁵ M -7.8 (EGFR) Selective activity against breast/cervical cancers

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Cl) enhance cytotoxicity and target binding. For example, the trifluoromethyl derivative exhibits the lowest IC₅₀ (-8.2 kcal/mol binding score) due to increased lipophilicity and receptor affinity .
  • Hydroxyl groups contribute to antioxidant activity, as seen in N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (% inhibition: 86.6) .
  • Bulkier substituents (e.g., t-butyl) improve selectivity but may reduce solubility .

Structural and Tautomeric Considerations

  • Tautomerism: Unlike hydrazinecarbothioamides (C=O at 1663–1682 cm⁻¹), 1,2,4-triazole-thiones (e.g., compounds 7–9 in ) lack carbonyl bands, confirming tautomeric shifts to thione forms .

Q & A

Q. What synthetic methods are commonly used to prepare N-(4-hydroxyphenyl)-N'-phenylthiourea, and how is purity ensured?

The compound is typically synthesized via the Schotten-Baumann reaction, involving the reaction of N-phenylthiourea with 4-hydroxyphenylbenzoyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a catalyst. Post-synthesis purification employs column chromatography with ethyl acetate/hexane gradients. Structural validation is achieved via infrared (IR) spectroscopy (confirming thiourea C=S stretch at ~1250 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.8–7.5 ppm), ¹³C-NMR (thiourea carbonyl at ~180 ppm), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate successful synthesis?

  • IR Spectroscopy : A strong absorption band at ~1250 cm⁻¹ confirms the C=S bond.
  • ¹H-NMR : Aromatic protons from the 4-hydroxyphenyl (δ 6.8–7.0 ppm) and phenyl groups (δ 7.2–7.5 ppm) are observed.
  • ¹³C-NMR : The thiourea carbonyl appears at ~180 ppm, while aromatic carbons range from 115–150 ppm.
  • HRMS : Provides exact mass confirmation (e.g., [M+H]⁺ at m/z 289.0825) .

Q. What standard in vitro assays evaluate the cytotoxicity of this compound, and which cell lines are typically used?

The Microculture Tetrazolium Technique (MTT) assay is widely employed. Common cancer cell lines include MCF-7 (breast), T47D (breast), and HeLa (cervical). Normal cells like Vero (kidney) are used to assess selectivity. IC₅₀ values are calculated via probit regression, with lower values indicating higher potency. For example, IC₅₀ values of 12.5 µM (MCF-7) vs. 45 µM (Vero) suggest cancer-cell selectivity .

Advanced Research Questions

Q. How can molecular docking parameters be optimized to study this compound’s interaction with EGFR and SIRT1?

  • Software : AutoDock Vina 1.2.0 is used with Merck Molecular Force Field (MMFF94) optimization.
  • Receptors : EGFR (PDB ID:1M17) and SIRT1 (PDB ID:4ZZJ) are prepared by removing water molecules and adding polar hydrogens.
  • Grid Box : Adjusted to encompass the active site (e.g., EGFR: center_x=15.2, center_y=53.8, center_z=28.1; size=20 ų).
  • Validation : Compare binding scores (BS) with reference ligands (e.g., erlotinib for EGFR). Lower BS values (e.g., −8.2 kcal/mol for EGFR vs. −6.5 kcal/mol for SIRT1) indicate stronger binding .

Q. How should researchers address discrepancies between in silico binding predictions and in vitro cytotoxicity data for this compound?

Contradictions may arise due to:

  • Solubility/Lipophilicity : High logP values (e.g., 3.5) may enhance membrane permeability but reduce aqueous solubility, affecting in vitro activity.
  • Off-Target Effects : Use proteome-wide docking or transcriptomics to identify unintended targets.
  • Cellular Context : Differences in receptor expression (e.g., EGFR overexpression in MCF-7 vs. T47D) can alter efficacy. Validate via Western blotting or siRNA knockdown .

Q. What structural modifications enhance this compound’s selectivity against cancer cells?

  • Lipophilic Groups : Adding tert-butyl (logP increase from 2.1 to 3.5) improves membrane penetration.
  • Electron-Withdrawing Substituents : Chloro or nitro groups at the phenyl ring enhance EGFR binding (BS improvement by 1.2 kcal/mol).
  • Hydrogen-Bond Donors : Hydroxyl groups at specific positions (e.g., para) improve interactions with SIRT1’s catalytic domain .

Q. How do researchers compare the efficacy of this compound with existing chemotherapeutics like hydroxyurea?

  • Cytotoxicity Assays : Parallel MTT testing on the same cell lines (e.g., hydroxyurea IC₅₀ = 50 µM vs. thiourea derivative IC₅₀ = 12.5 µM in MCF-7).
  • Resistance Profiling : Long-term exposure studies (e.g., 10 passages) assess resistance development via IC₅₀ shifts.
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing cytotoxicity data variability across replicates?

Use two-way ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines. Normalize data to vehicle controls (e.g., DMSO <0.1%). Report 95% confidence intervals for IC₅₀ values. For high variability (CV >15%), increase replicates (n ≥6) .

Q. How can researchers validate the specificity of this compound’s interactions with EGFR?

  • Competitive Binding Assays : Co-treat with erlotinib; a rightward shift in IC₅₀ indicates competitive inhibition.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) using immobilized EGFR extracellular domain.
  • CRISPR Knockout : EGFR-null cells should show reduced sensitivity (e.g., IC₅₀ increase from 12.5 µM to >100 µM) .

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